molecular formula C8H8Br2O3 B13935199 2,6-Dibromo-3,5-dimethoxyphenol

2,6-Dibromo-3,5-dimethoxyphenol

Cat. No.: B13935199
M. Wt: 311.95 g/mol
InChI Key: AXZHYSIHAZAJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H8Br2O3. It is a brominated derivative of 3,5-dimethoxyphenol, characterized by the presence of two bromine atoms at the 2 and 6 positions on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-3,5-dimethoxyphenol typically involves the bromination of 3,5-dimethoxyphenol. One common method includes the use of bromine in an organic solvent such as acetic acid. The reaction proceeds with the addition of bromine to the aromatic ring, resulting in the formation of the dibromo compound .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes using microreactors. This method involves the use of tetrabutylammonium bromide as a catalyst and pyrogallic acid as a starting material, which undergoes etherification with dimethyl carbonate to produce the desired compound .

Mechanism of Action

The mechanism of action of 2,6-dibromo-3,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic oxidation reactions, the compound acts as a substrate for laccases, which catalyze its oxidation through a series of electron transfer steps. This process involves the reduction of molecular oxygen to water, with the compound undergoing oxidative transformation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8Br2O3

Molecular Weight

311.95 g/mol

IUPAC Name

2,6-dibromo-3,5-dimethoxyphenol

InChI

InChI=1S/C8H8Br2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3

InChI Key

AXZHYSIHAZAJHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Br)O)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.